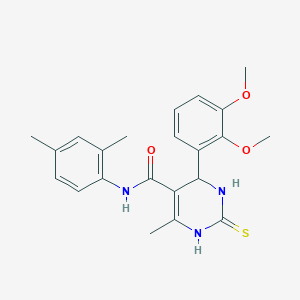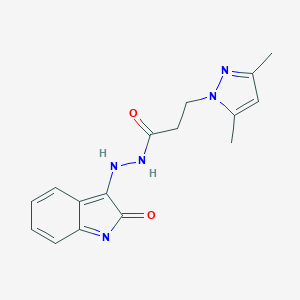![molecular formula C19H20N2O2 B289181 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL](/img/structure/B289181.png)
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL is an organic compound that features both an allyl group and a benzoimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL typically involves the reaction of 2-allylphenol with benzoimidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzoimidazole ring can produce hydrogenated derivatives.
Aplicaciones Científicas De Investigación
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the benzoimidazole moiety can interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of these molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol: This compound has a similar structure but features an amino group instead of a benzoimidazole moiety.
(2-Allyl-phenoxy)-acetic acid: This compound contains an acetic acid group instead of the benzoimidazole and propanol groups.
Uniqueness
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL is unique due to the presence of both the allyl group and the benzoimidazole moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-(benzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H20N2O2/c1-2-7-15-8-3-6-11-19(15)23-13-16(22)12-21-14-20-17-9-4-5-10-18(17)21/h2-6,8-11,14,16,22H,1,7,12-13H2 |
Clave InChI |
GKVBMVAEJOZUBN-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
SMILES canónico |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)
![9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE](/img/structure/B289107.png)
![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
